3-(4-bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile
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Overview
Description
3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile is an organic compound characterized by the presence of bromine, chlorine, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent elimination reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the prop-2-enenitrile moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine or chlorine atoms.
Addition Reactions: Products include adducts formed by the addition of electrophiles to the double bond.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chlorophenylboronic acid
- 4-Bromo-3-chlorophenylacetonitrile
- 4-Bromo-3-chlorobenzoylmorpholine
Uniqueness
Its structure allows for versatile modifications and derivatizations, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C9H4BrCl2N |
---|---|
Molecular Weight |
276.94 g/mol |
IUPAC Name |
3-(4-bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-2-1-6(5-9(7)12)8(11)3-4-13/h1-3,5H |
InChI Key |
JSLWDBOZZLJZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=CC#N)Cl)Cl)Br |
Origin of Product |
United States |
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